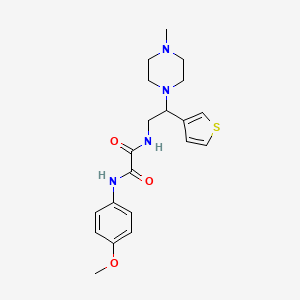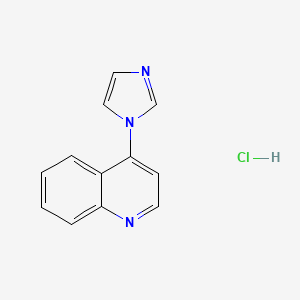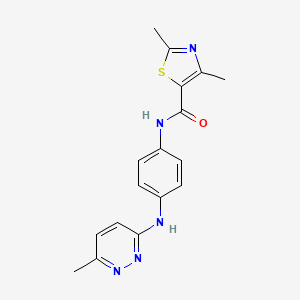
4,4,7-Trimethylazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4,7-Trimethylazepan-2-one” is a chemical compound with the CAS Number: 2126160-54-9 . It has a molecular weight of 155.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO/c1-7-4-5-9(2,3)6-8(11)10-7/h7H,4-6H2,1-3H3, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Materials Science Applications
Polymeric materials and composites derived from trimethylolpropane trimethacrylate (TRIM) exhibit unique properties suitable for high-performance applications. TRIM-based polymers have been studied for their mechanical stability, showcasing the ability to increase compression moduli through copolymerization with monomers like methyl methacrylate (MMA) and glycidyl methacrylate (GMA) (Schmid et al., 1992). High-surface-area resins derived from TRIM and 2,3-epoxypropyl methacrylate (GMA) demonstrate substantial B.E.T. surface areas and pore volumes, indicating potential for adsorption and catalytic applications (Verweij & Sherrington, 1991).
Analytical Chemistry Applications
In the realm of analytical chemistry, trimethylamine (TMA) detection techniques have been refined for food safety and environmental monitoring. Sensitive detection methods based on dopant-assisted positive photoionization ion mobility spectrometry have been developed for rapid and sensitive detection of TMA, a marker of food spoilage (Cheng et al., 2017). This innovation underscores the critical role of chemical analysis in public health and industry standards.
Polymer Research
Research into poly(trimethylolpropane trimethacrylate) particles has expanded into the synthesis of microspheres with uniform diameters for use as polymeric stationary phases in high-performance liquid chromatography (HPLC). These materials demonstrate promising chromatographic properties and potential for the separation of complex mixtures (Grochowicz et al., 2015). Furthermore, ion-imprinted polymers prepared with trimethylolpropane trimethacrylate have shown great potential for the selective separation and preconcentration of metal ions, highlighting their significance in environmental remediation and resource recovery (Dakova et al., 2007).
Safety and Hazards
The compound has been classified under the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H312, H315, H319, H332, H335 . These codes indicate potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
4,4,7-trimethylazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-9(2,3)6-8(11)10-7/h7H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFHCIAKLSHXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC(=O)N1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2562571.png)
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2562572.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)


![3-[(1-Benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one;hydrochloride](/img/structure/B2562582.png)
![Methyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)
![Ethyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562585.png)
![7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2562586.png)

